molecular formula C10H5F3N2O2S B12857228 3-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}benzaldehyde

3-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}benzaldehyde

Cat. No.: B12857228
M. Wt: 274.22 g/mol
InChI Key: TXWBRWIXPIRYKR-UHFFFAOYSA-N
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Description

3-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}benzaldehyde is an organic compound with the molecular formula C10H5F3N2O2S This compound features a benzaldehyde moiety linked to a 1,3,4-thiadiazole ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}benzaldehyde typically involves the following steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting a suitable hydrazine derivative with carbon disulfide and an appropriate electrophile, such as trifluoromethyl iodide, under basic conditions.

    Attachment of the benzaldehyde moiety: The 1,3,4-thiadiazole ring is then reacted with a benzaldehyde derivative, often through a nucleophilic substitution reaction, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, controlled temperatures, and pressures, as well as the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: 3-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}benzoic acid.

    Reduction: 3-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}benzyl alcohol.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.

    Industry: Utilized in the development of agrochemicals and materials science for creating new polymers and coatings.

Mechanism of Action

The mechanism by which 3-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}benzaldehyde exerts its effects depends on its application. In biological systems, it may interact with

Properties

Molecular Formula

C10H5F3N2O2S

Molecular Weight

274.22 g/mol

IUPAC Name

3-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]benzaldehyde

InChI

InChI=1S/C10H5F3N2O2S/c11-10(12,13)8-14-15-9(18-8)17-7-3-1-2-6(4-7)5-16/h1-5H

InChI Key

TXWBRWIXPIRYKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=NN=C(S2)C(F)(F)F)C=O

Origin of Product

United States

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